molecular formula C15H18N2O7S2 B13819700 Dansyl-cysteic acid

Dansyl-cysteic acid

Cat. No.: B13819700
M. Wt: 402.4 g/mol
InChI Key: ZVOGQJUKPIENKH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dansyl-cysteic acid is a fluorescent derivative of cysteic acid, which is an oxidized form of cysteine. The dansyl group, derived from dansyl chloride, is a sulfonamide that exhibits strong fluorescence, making it useful in various biochemical applications. The compound is primarily used in the study of amino acids, peptides, and proteins due to its ability to form stable, fluorescent conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl-cysteic acid is typically synthesized by reacting cysteic acid with dansyl chloride. The reaction is carried out in an alkaline medium, usually with sodium carbonate or bicarbonate as the base. The reaction conditions include:

    Temperature: Room temperature

    pH: Around 9.5 to 10

    Reaction Time: Approximately 60 minutes

The reaction proceeds as follows:

  • Dissolve cysteic acid in a suitable solvent, such as water or a buffer solution.
  • Add sodium carbonate or bicarbonate to adjust the pH.
  • Slowly add dansyl chloride to the solution while stirring.
  • Allow the reaction to proceed for the specified time.
  • Purify the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves:

  • Using larger reaction vessels and automated systems for precise control of reaction conditions.
  • Employing high-performance liquid chromatography (HPLC) for purification.
  • Ensuring stringent quality control measures to maintain product consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Dansyl-cysteic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.

    Oxidation and Reduction: The cysteic acid moiety can undergo further oxidation or reduction, altering the compound’s properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, dithiothreitol

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) environments

Major Products Formed

    Oxidation: Further oxidized forms of cysteic acid

    Reduction: Reduced forms of cysteic acid, such as cysteine

    Hydrolysis: Free dansyl group and cysteic acid

Scientific Research Applications

Dansyl-cysteic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying reaction mechanisms and kinetics.

    Biology: Employed in the labeling and detection of proteins and peptides in various biological samples.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomolecules.

    Industry: Applied in quality control processes for the detection of amino acids and peptides in pharmaceuticals and food products.

Mechanism of Action

The mechanism of action of dansyl-cysteic acid involves its ability to form stable, fluorescent conjugates with amino acids, peptides, and proteins. The dansyl group acts as a fluorescent tag, allowing for the detection and quantification of these biomolecules. The fluorescence is due to the excitation of the dansyl group by ultraviolet light, followed by the emission of light at a longer wavelength.

Comparison with Similar Compounds

Similar Compounds

    Dansyl chloride: The precursor to dansyl-cysteic acid, used for labeling primary amines.

    Dansylated amino acids: Other amino acids derivatized with the dansyl group, such as dansyl-lysine and dansyl-arginine.

    Fluorescein isothiocyanate (FITC): Another fluorescent labeling reagent used for similar applications.

Uniqueness

This compound is unique due to its specific reactivity with cysteic acid, providing a stable and highly fluorescent product. This makes it particularly useful for studying cysteine and its derivatives in various biological and chemical contexts.

Properties

Molecular Formula

C15H18N2O7S2

Molecular Weight

402.4 g/mol

IUPAC Name

(2R)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-sulfopropanoic acid

InChI

InChI=1S/C15H18N2O7S2/c1-17(2)13-7-3-6-11-10(13)5-4-8-14(11)26(23,24)16-12(15(18)19)9-25(20,21)22/h3-8,12,16H,9H2,1-2H3,(H,18,19)(H,20,21,22)/t12-/m0/s1

InChI Key

ZVOGQJUKPIENKH-LBPRGKRZSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CS(=O)(=O)O)C(=O)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

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